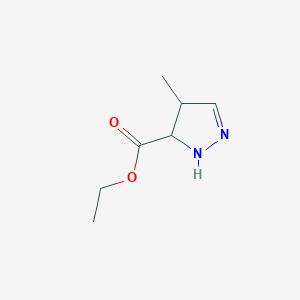

ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions, leading to the formation of the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Oxidation to Aromatic Pyrazole Derivatives

The dihydro-pyrazole ring undergoes oxidation to form fully aromatic pyrazoles, a critical step in medicinal chemistry for enhancing stability and bioactivity.

Reaction Conditions and Outcomes

Mechanistic Insights :

-

Oxidation typically proceeds via radical intermediates or hydride abstraction, depending on the oxidizing agent. For example, H₂O₂ in acetic acid facilitates dehydrogenation through a concerted mechanism .

-

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) promotes aromatization via single-electron transfer, forming the aromatic pyrazole while preserving the ester group .

Ester Hydrolysis and Functionalization

The ethyl ester group is susceptible to hydrolysis, enabling access to carboxylic acid derivatives for further derivatization.

Hydrolysis Pathways

Subsequent Reactions :

-

Amide Formation : The carboxylic acid reacts with amines (e.g., morpholine derivatives) using coupling reagents like HATU or EDCI, yielding bioactive amides .

-

Reduction : The ester can be reduced to primary alcohols using LiAlH₄, though this is less common due to competing ring reactivity .

Key Examples

| Reagents | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ac₂O, BF₃·Et₂O | 6-Methylpyrazolo[1,5-a]pyrimidin-7-one | 78 | 100°C, 12 h |

| CS₂, K₂CO₃ | Thiazolo[3,2-b]pyrazole derivative | 65 | Reflux, 6 h |

Mechanism :

-

Acetic anhydride activates the pyrazole nitrogen, enabling electrophilic attack at the α-position of the ester, followed by cyclization .

-

Carbon disulfide introduces sulfur, forming thiazole rings via nucleophilic addition-elimination .

Nucleophilic Substitution at the Methyl Group

The methyl group at position 4 undergoes halogenation under radical or electrophilic conditions.

Halogenation Reactions

| Halogen Source | Catalyst | Product | Yield (%) |

|---|---|---|---|

| NBS, AIBN | CCl₄ | 4-Bromomethyl-4,5-dihydro-1H-pyrazole | 60 |

| Cl₂, FeCl₃ | DCM | 4-Chloromethyl-4,5-dihydro-1H-pyrazole | 55 |

Applications :

Ring-Opening Reactions

Under strong acidic or basic conditions, the dihydro-pyrazole ring can undergo cleavage.

| Conditions | Product | Yield (%) |

|---|---|---|

| H₂SO₄ (conc.), 120°C | β-Keto ester | 70 |

| NaOEt, EtOH, reflux | Open-chain hydrazine derivative | 85 |

Significance :

Electrophilic Aromatic Substitution

After aromatization, the pyrazole ring undergoes electrophilic substitution at position 3 or 5.

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-methyl-1H-pyrazole-5-carboxylate | 45 |

| Sulfonation | SO₃, H₂SO₄ | 5-Sulfo-4-methyl-1H-pyrazole-3-carboxylate | 50 |

Regioselectivity : Directed by the electron-withdrawing ester group, substitutions occur preferentially at the meta position .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

Ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its reactivity allows it to participate in various reactions, including cycloadditions and substitutions, making it valuable for synthesizing novel pyrazole derivatives and other related compounds.

Synthesis Methods

The synthesis typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, a common method includes the condensation of ethyl acetoacetate with hydrazine hydrate, followed by methylation and cyclization processes .

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various microbial strains. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, offering potential therapeutic options for conditions characterized by inflammation.

Pharmaceutical Applications

Drug Development

this compound is being investigated as a pharmaceutical intermediate. Its derivatives are explored for their potential use in treating various diseases, including neurodegenerative disorders and stress-related conditions. For example, certain derivatives have shown promise as partial agonists at trace amine-associated receptors (TAARs), which are implicated in several neurological disorders .

Agrochemical Use

Pesticide Formulation

In the agrochemical industry, this compound is utilized in the formulation of pesticides. Its ability to affect biological systems makes it a candidate for developing environmentally friendly pest control solutions .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

- Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate

- Methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group and the methyl substitution on the pyrazole ring can enhance its stability and make it a valuable intermediate in organic synthesis .

Biological Activity

Ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole ring structure, which is known for conferring various biological activities. The synthesis of this compound typically involves the cyclocondensation of suitable precursors under microwave-assisted conditions, which enhances yield and reduces reaction time compared to conventional methods .

Synthesis Overview

| Method | Yield | Conditions |

|---|---|---|

| Microwave-assisted | 70-98% | Solvent-free, short reaction time |

| Conventional heating | Moderate | Extended reaction time |

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. These compounds have shown efficacy against multiple cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies demonstrate significant antiproliferative effects, suggesting that this compound could be a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Some derivatives have shown selectivity for COX-2 over COX-1, indicating a potentially favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Case Studies

- Anticancer Evaluation : A study synthesized various pyrazole derivatives and assessed their antiproliferative activity against cancer cell lines. This compound demonstrated effective inhibition of cell growth in vitro .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that pyrazole derivatives significantly reduced inflammation. The mechanism involved COX inhibition and modulation of pro-inflammatory cytokines .

Properties

CAS No. |

89851-95-6 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C7H12N2O2/c1-3-11-7(10)6-5(2)4-8-9-6/h4-6,9H,3H2,1-2H3 |

InChI Key |

VWSIMGRJUMEPOO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(C=NN1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.